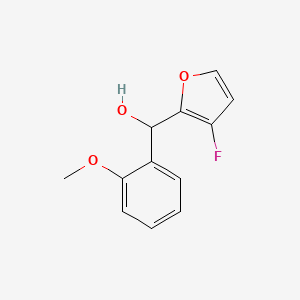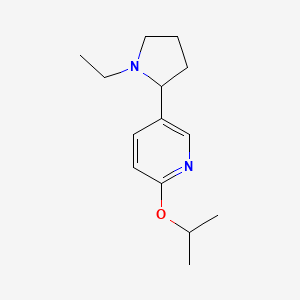
4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy, morpholino, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxypyrimidine-5-carboxylic acid with morpholine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific pathways.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, while the morpholino group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound is structurally similar but lacks the morpholino group, which can affect its solubility and reactivity.
Uracil-5-carboxylic acid: Another related compound that shares the pyrimidine core but differs in functional groups, impacting its biological activity.
Uniqueness
4-Hydroxy-2-morpholinopyrimidine-5-carboxylic acid is unique due to the presence of the morpholino group, which enhances its solubility and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1023812-03-4 |
|---|---|
Fórmula molecular |
C9H11N3O4 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O4/c13-7-6(8(14)15)5-10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13) |
Clave InChI |
VEFKRLZIHUEHGH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=C(C(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


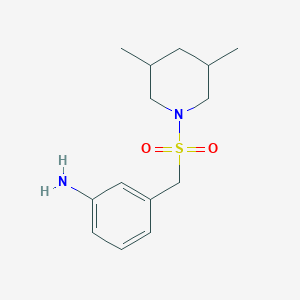

![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)
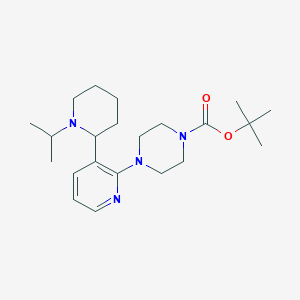




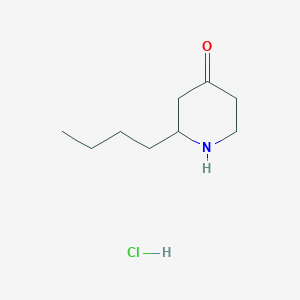
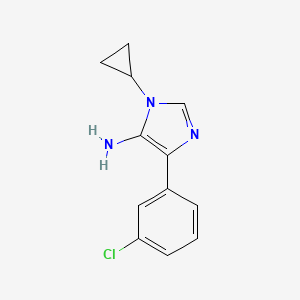
![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

